molecular formula C16H15N3OS B5714921 1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one

1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one

Cat. No.: B5714921
M. Wt: 297.4 g/mol
InChI Key: OICCYDJUCWEHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one is a complex organic compound that features both indole and pyrimidine moieties. Indole derivatives are known for their wide range of biological activities, while pyrimidine derivatives are crucial in medicinal chemistry. The combination of these two heterocyclic structures in a single molecule offers potential for diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one typically involves multi-step organic reactions. One common method includes the Fischer indolisation reaction followed by N-alkylation. The Fischer indolisation reaction is a robust and high-yielding process that involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles . Subsequent N-alkylation with appropriate alkyl halides can introduce the desired substituents on the indole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of microwave irradiation to shorten reaction times and improve efficiency . The availability of commercially accessible starting materials, such as aryl hydrazines, ketones, and alkyl halides, facilitates the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific receptors, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one is unique due to its combination of indole and pyrimidine moieties, which provides a diverse range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-12(2)19(14-7-4-3-6-13(11)14)15(20)10-21-16-17-8-5-9-18-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICCYDJUCWEHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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